molecular formula C15H9Cl2N B11852622 2-(2,5-Dichlorophenyl)quinoline

2-(2,5-Dichlorophenyl)quinoline

Cat. No.: B11852622
M. Wt: 274.1 g/mol
InChI Key: KWMYOVIPKOAUTF-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)quinoline is an organic compound with the molecular formula C15H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of two chlorine atoms on the phenyl ring distinguishes it from other quinoline derivatives, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)quinoline typically involves the reaction of 2,5-dichlorobenzaldehyde with aniline in the presence of a catalyst. This reaction proceeds through a condensation mechanism, followed by cyclization to form the quinoline ring. Common catalysts used include Lewis acids such as zinc chloride or aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorophenyl)quinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the dichlorophenyl substitution.

    2-Phenylquinoline: Similar structure but without chlorine atoms.

    2-(2-Chlorophenyl)quinoline: Contains only one chlorine atom on the phenyl ring.

Uniqueness: 2-(2,5-Dichlorophenyl)quinoline is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)quinoline

InChI

InChI=1S/C15H9Cl2N/c16-11-6-7-13(17)12(9-11)15-8-5-10-3-1-2-4-14(10)18-15/h1-9H

InChI Key

KWMYOVIPKOAUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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